molecular formula C16H16O4 B13754978 Methyl 3-(6-methoxy-2-naphthyl)-3-methyl glycidate

Methyl 3-(6-methoxy-2-naphthyl)-3-methyl glycidate

Cat. No.: B13754978
M. Wt: 272.29 g/mol
InChI Key: BSMBUQGRNONSPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(6-methoxy-2-naphthyl)-3-methyl glycidate is a chemical compound that belongs to the class of glycidates It is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further connected to a glycidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-methoxy-2-naphthyl)-3-methyl glycidate typically involves the reaction of 6-methoxy-2-naphthaldehyde with a suitable epoxide precursor under basic conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol, which is then oxidized to the glycidate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-methoxy-2-naphthyl)-3-methyl glycidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the glycidate moiety to alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Methyl 3-(6-methoxy-2-naphthyl)-3-methyl glycidate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(6-methoxy-2-naphthyl)-3-methyl glycidate involves its interaction with specific molecular targets and pathways. The methoxy group and glycidate moiety play crucial roles in its reactivity and biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(6-methoxy-2-naphthyl)-3-methyl glycidate is unique due to the presence of the glycidate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

methyl 3-(6-methoxynaphthalen-2-yl)-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C16H16O4/c1-16(14(20-16)15(17)19-3)12-6-4-11-9-13(18-2)7-5-10(11)8-12/h4-9,14H,1-3H3

InChI Key

BSMBUQGRNONSPF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C(=O)OC)C2=CC3=C(C=C2)C=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.